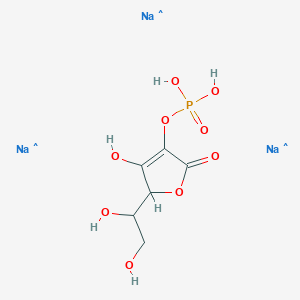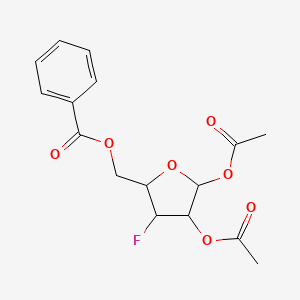![molecular formula C17H19N3O4S B12511416 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, and an imidazo[1,2-a]pyridine moiety attached via a methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction proceeds rapidly and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up with appropriate equipment, ensuring high yields and purity. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.
Applications De Recherche Scientifique
2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anticancer, antiviral, and antibacterial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it useful in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Benzenesulfonamide Derivatives: Compounds with the benzenesulfonamide core are known for their medicinal properties.
Uniqueness
2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is unique due to the presence of both the imidazo[1,2-a]pyridine and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and development.
Propriétés
Formule moléculaire |
C17H19N3O4S |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2,5-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H19N3O4S/c1-12-5-4-8-20-11-13(19-17(12)20)10-18-25(21,22)16-9-14(23-2)6-7-15(16)24-3/h4-9,11,18H,10H2,1-3H3 |
Clé InChI |
RZGWLZQOIDMYSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


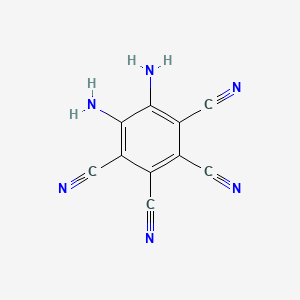
![8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one](/img/structure/B12511345.png)
![4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B12511354.png)
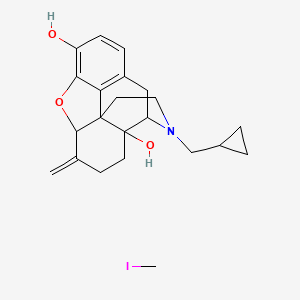
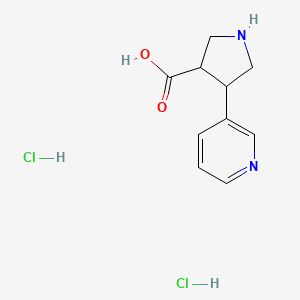
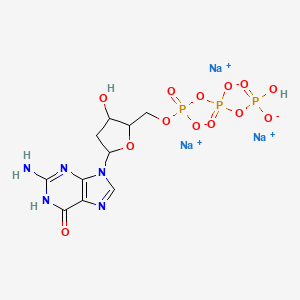
![N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine](/img/structure/B12511378.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
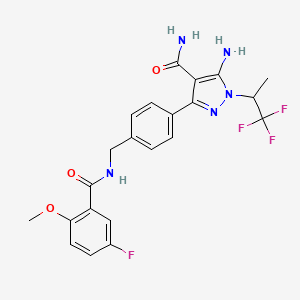
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
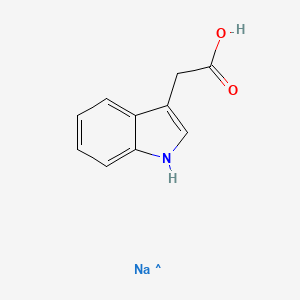
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
